Dhodh-IN-13 is classified as a small molecule inhibitor targeting the DHODH enzyme, which is located in the mitochondrial inner membrane. The enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. Inhibitors like Dhodh-IN-13 are being explored for their roles in cancer therapies and autoimmune diseases, given the enzyme's involvement in nucleotide metabolism and cell proliferation.
The synthesis of Dhodh-IN-13 involves a multi-step organic synthesis process. Although specific synthetic routes for Dhodh-IN-13 are not detailed in the available literature, compounds of similar classes often utilize techniques such as:
These methods allow for the precise modification of chemical structures to optimize potency and selectivity against DHODH.
Dhodh-IN-13's molecular structure is characterized by specific functional groups that facilitate binding to the active site of DHODH. While detailed structural data specific to Dhodh-IN-13 is not provided, typical DHODH inhibitors feature:
The three-dimensional conformation is crucial for its inhibitory activity and can be modeled using computational chemistry tools.
Dhodh-IN-13 interacts with DHODH through competitive inhibition, where it binds to the enzyme's active site, preventing substrate access. The general reaction catalyzed by DHODH can be summarized as follows:
Inhibition by Dhodh-IN-13 leads to decreased production of orotate, subsequently impacting pyrimidine nucleotide synthesis essential for DNA and RNA synthesis.
The mechanism by which Dhodh-IN-13 exerts its effects involves several key processes:
Experimental data suggest that compounds like Dhodh-IN-13 can enhance p53 synthesis, a tumor suppressor protein that plays a critical role in regulating cell cycle and apoptosis .
While specific physical properties (e.g., melting point, solubility) of Dhodh-IN-13 are not explicitly detailed in the literature, compounds within this class typically exhibit:
Chemical properties are characterized by their reactivity with biological targets and stability under various pH conditions relevant to biological systems.
Dhodh-IN-13 holds promise for several scientific applications:
DHODH-IN-13 (4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide) is a hydroxyfurazan analog designed to target dihydroorotate dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme essential for de novo pyrimidine biosynthesis [1] [5]. Structurally, it mimics the carboxyl group of brequinar (BQN), enabling high-affinity interactions within the enzyme’s ubiquinone-binding channel [1].
In rat liver mitochondrial/microsomal membranes, DHODH-IN-13 exhibits potent inhibition with an IC₅₀ of 4.3 μM, measured via a spectrophotometric assay monitoring dichlorophenolindophenol (DCIP) reduction at 650 nm [1] [6]. This places it in the mid-potency range among clinical-stage DHODH inhibitors (e.g., brequinar IC₅₀ ≈ 0.1–1 μM).
Table 1: Kinetic Parameters of DHODH-IN-13
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ | 4.3 μM | Rat liver DHODH |
Target Enzyme | Class 2 DHODH | Mitochondrial membrane-bound |
Catalytic Site | Ubiquinone channel | Competitive inhibition |
DHODH-IN-13 acts as a competitive inhibitor for the ubiquinone (CoQ) binding site, as confirmed by molecular docking studies. Its hydroxyfurazan scaffold positions the deprotonated hydroxyl group toward Arg136, sterically obstructing CoQ access while avoiding Tyr356—a key residue in BQN binding [1] [7]. Unlike non-competitive inhibitors, this mechanism allows reversal by increasing CoQ concentrations, though cellular ubiquinone levels render this physiologically negligible [5].
DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate—the fourth step in de novo pyrimidine synthesis. Inhibition by DHODH-IN-13 triggers:
Pyrimidine starvation induces:
Table 2: Metabolic Consequences of DHODH-IN-13-Mediated Pyrimidine Depletion
Affected Pathway | Key Biomarkers | Functional Outcome |
---|---|---|
De novo pyrimidine synthesis | ↑ Dihydroorotate, ↓ UTP/CTP | Nucleotide scarcity |
DNA replication | ↑ DNA damage markers (γH2AX) | S-phase arrest |
Redox homeostasis | ↓ Glutathione, ↑ lipid peroxides | Ferroptosis sensitization |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: